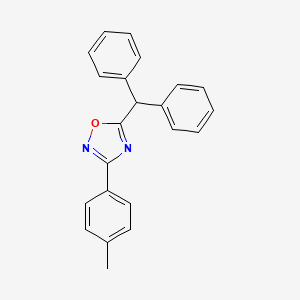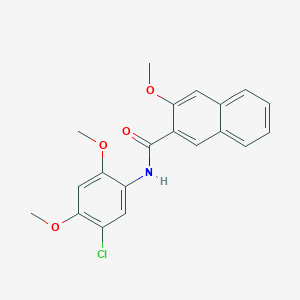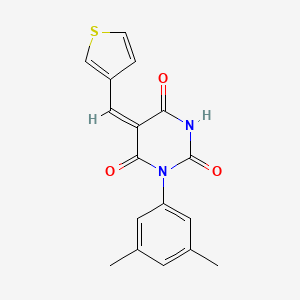![molecular formula C20H14Cl2N2O2S B4900622 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been shown to have potent anti-cancer activity in preclinical studies, and it is currently being investigated in clinical trials.
作用機序
The mechanism of action of 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves inhibition of the protein kinase PAK4. PAK4 is involved in a number of cellular processes that are important for cancer cell survival and proliferation, including cell migration, invasion, and survival. By inhibiting PAK4, this compound is able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide for lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer activity at low concentrations, and it is highly specific for PAK4. This makes it a useful tool for studying the role of PAK4 in cancer cell biology. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of potential future directions for research on 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of combination therapies that include this compound. For example, this compound has been shown to synergize with other anti-cancer agents, such as paclitaxel and doxorubicin. Another area of interest is the development of more potent and selective inhibitors of PAK4, which could have even greater anti-cancer activity than this compound. Finally, there is interest in exploring the role of PAK4 in other diseases, such as neurological disorders.
合成法
The synthesis of 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 4-chlorophenol with 4-nitrophenyl chloroformate to form the intermediate 4-nitrophenyl 4-chlorophenyl carbonate. This intermediate is then reacted with 4-(4-chlorophenoxy)aniline to form the key intermediate, which is subsequently treated with thiosemicarbazide and acetic anhydride to yield the final product, this compound.
科学的研究の応用
3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated that this compound has potent anti-cancer activity, particularly against solid tumors such as breast, lung, and colon cancers.
特性
IUPAC Name |
3-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-14-4-8-17(9-5-14)26-18-10-6-16(7-11-18)23-20(27)24-19(25)13-2-1-3-15(22)12-13/h1-12H,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFNWJPUONEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)


![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)

![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)

![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)